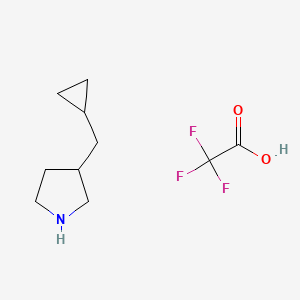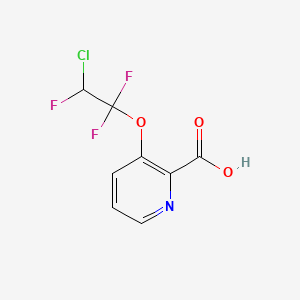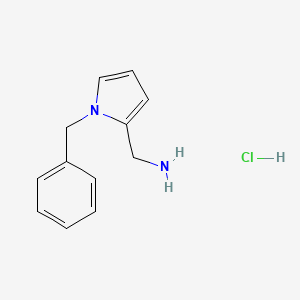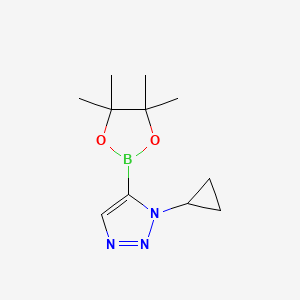
3-(Cyclopropylmethyl)pyrrolidine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid is a compound that combines a pyrrolidine ring with a cyclopropylmethyl group and trifluoroacetic acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and peptide chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyrrole derivative, followed by cyclization to form the pyrrolidine ring. Trifluoroacetic acid is often used as a catalyst in these reactions due to its strong acidic nature, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of 3-(cyclopropylmethyl)pyrrolidine; trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(cyclopropylmethyl)pyrrolidine; trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the cyclopropylmethyl and trifluoroacetic acid groups.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the pyrrolidine ring.
Trifluoroacetic acid: A strong acid used in various chemical reactions but lacks the pyrrolidine and cyclopropylmethyl groups.
Uniqueness
3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid is unique due to the combination of the pyrrolidine ring, cyclopropylmethyl group, and trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H16F3NO2 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
3-(cyclopropylmethyl)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15N.C2HF3O2/c1-2-7(1)5-8-3-4-9-6-8;3-2(4,5)1(6)7/h7-9H,1-6H2;(H,6,7) |
Clé InChI |
FJZFTIKVCNLFGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2CCNC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)

![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)


